Cas no 82967-94-0 (2,3-Dichlorobenzenesulfonamide (>90%))

2,3-Dichlorobenzenesulfonamide (>90%) is a high-purity sulfonamide derivative primarily used as an intermediate in organic synthesis and pharmaceutical research. Its dichlorinated benzene ring enhances reactivity, making it valuable for constructing more complex molecules. The compound’s >90% purity ensures consistent performance in reactions, minimizing unwanted byproducts. It is particularly useful in the development of agrochemicals and bioactive compounds due to its sulfonamide functional group, which contributes to binding affinity and stability. The product is supplied as a solid, ensuring ease of handling and storage. Suitable for laboratory and industrial applications, it meets stringent quality standards for research and production processes.
2,3-Dichlorobenzenesulfonamide (>90%) structure
82967-94-0 structure
Product name:2,3-Dichlorobenzenesulfonamide (>90%)
CAS No:82967-94-0
MF:C6H5Cl2NO2S
MW:226.080398321152
MDL:MFCD00464303
CID:1078174
PubChem ID:8317947

2,3-Dichlorobenzenesulfonamide (>90%) Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichlorobenzenesulfonamide
    • 2,3-dichlorobenzenesulphonamide
    • DTXSID40429135
    • UNII-9WS2XA628M
    • QJARBNAXWFCCKX-UHFFFAOYSA-N
    • MS-20068
    • 2,3 dichlorobenzenesulfonamide
    • SB76796
    • 2,3-dichlorobenzene-1-sulfonamide
    • GS0362
    • Dichlorbenzolsulfonamid
    • MFCD00464303
    • 9WS2XA628M
    • 82967-94-0
    • CS-0268658
    • AKOS000142667
    • EN300-270530
    • CHEMBL4966798
    • 2,3-Dichlorobenzenesulfonamide (>90%)
    • SCHEMBL742940
    • Benzenesulfonamide, 2,3-dichloro-
    • Z45415594
    • BBL100737
    • STL554531
    • DB-302231
    • 2,3-Dichlorobenzenesulfonamide; 2,3-Dichlorobenzene-1-sulfonamide; M and B 9811
    • MDL: MFCD00464303
    • Inchi: InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
    • InChI Key: QJARBNAXWFCCKX-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)Cl

Computed Properties

  • Exact Mass: 224.9418050g/mol
  • Monoisotopic Mass: 224.9418050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų
  • XLogP3: 1.4

Experimental Properties

  • Melting Point: >200°C

2,3-Dichlorobenzenesulfonamide (>90%) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB280325-10 g
2,3-Dichlorobenzenesulfonamide, 97%; .
82967-94-0 97%
10g
€201.00 2023-04-26
Enamine
EN300-270530-0.1g
2,3-dichlorobenzene-1-sulfonamide
82967-94-0 95.0%
0.1g
$427.0 2025-03-20
eNovation Chemicals LLC
Y1251490-25g
2,3-Dichlorobenzenesulfonamide
82967-94-0 98%
25g
$440 2024-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32489-10g
2,3-Dichlorobenzenesulfonamide, 97%
82967-94-0 97%
10g
¥4478.00 2023-03-01
abcr
AB280325-1 g
2,3-Dichlorobenzenesulfonamide, 97%; .
82967-94-0 97%
1g
€62.10 2023-04-26
Apollo Scientific
OR480709-25g
2,3-Dichlorobenzenesulfonamide
82967-94-0 97%
25g
£225.00 2025-02-20
Enamine
EN300-270530-0.5g
2,3-dichlorobenzene-1-sulfonamide
82967-94-0 95.0%
0.5g
$465.0 2025-03-20
Enamine
EN300-270530-5.0g
2,3-dichlorobenzene-1-sulfonamide
82967-94-0 95.0%
5.0g
$1406.0 2025-03-20
1PlusChem
1P00G2NF-100mg
2,3-Dichlorobenzenesulfonamide
82967-94-0 90%
100mg
$590.00 2023-12-16
1PlusChem
1P00G2NF-10g
2,3-Dichlorobenzenesulfonamide
82967-94-0 90%
10g
$2639.00 2023-12-16

Additional information on 2,3-Dichlorobenzenesulfonamide (>90%)

2,3-Dichlorobenzenesulfonamide (>90%)

2,3-Dichlorobenzenesulfonamide is a chemical compound with the CAS number 82967-94-0. This compound is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. The presence of these chlorine atoms imparts unique chemical properties to the molecule, making it a valuable compound in various applications. The purity of this compound is specified as >90%, ensuring its suitability for high-quality research and industrial use.

The synthesis of 2,3-dichlorobenzenesulfonamide involves several steps, including the chlorination of benzene derivatives and subsequent sulfonation. Recent advancements in synthetic chemistry have allowed for more efficient and environmentally friendly methods to produce this compound. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions, reducing production time and minimizing by-products. These innovations highlight the growing interest in sustainable chemical manufacturing practices.

One of the key applications of 2,3-dichlorobenzenesulfonamide is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and antiviral agents. Its sulfonamide group is particularly valuable due to its ability to form hydrogen bonds, which can enhance the bioavailability and efficacy of drugs. Recent studies have demonstrated its potential in developing new therapies for infectious diseases, showcasing its importance in drug discovery.

In addition to pharmaceutical applications, 2,3-dichlorobenzenesulfonamide finds use in agrochemicals. The compound acts as a precursor for herbicides and fungicides, contributing to crop protection and yield enhancement. Its ability to withstand harsh environmental conditions makes it suitable for agricultural applications in diverse climatic regions. Researchers are actively exploring its role in developing eco-friendly pesticides that minimize environmental impact while maintaining effectiveness.

The chemical properties of 2,3-dichlorobenzenesulfonamide make it a versatile building block in organic synthesis. Its reactivity under various reaction conditions allows for the formation of complex molecular architectures. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, enabling the creation of novel compounds with tailored properties. This versatility has positioned it as an essential intermediate in both academic and industrial research settings.

From a safety standpoint, 2,3-dichlorobenzenesulfonamide exhibits moderate toxicity profiles when handled appropriately. Occupational exposure guidelines recommend using personal protective equipment during handling to minimize health risks. Environmental studies indicate that the compound degrades under specific conditions, reducing its persistence in ecosystems. These findings underscore the importance of responsible chemical management practices to ensure safe usage and disposal.

Recent research has also focused on the computational modeling of 2,3-dichlorobenzenesulfonamide to predict its behavior in different chemical environments. Advanced quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic pathways. Such computational approaches are increasingly being integrated into chemical research to accelerate discovery and reduce experimental costs.

In conclusion, 2,3-dichlorobenzenesulfonamide (CAS No: 82967-94-0) is a multifaceted compound with significant applications across various industries. Its unique chemical properties and versatility make it an invaluable tool in drug development, agrochemicals, and organic synthesis. As research continues to uncover new potential uses and improve production methods, this compound will likely remain a cornerstone in modern chemistry.

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(CAS:82967-94-0)2,3-Dichlorobenzenesulfonamide (>90%)
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Purity:99%
Quantity:25g
Price ($):248.0